5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
The compound 5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione features a pyrimidinetrione core (2,4,6-trioxohexahydropyrimidine) substituted at position 1 with a 3-methylphenyl group and at position 5 with a [(6-methoxybenzothiazol-2-yl)amino]methylene moiety.
Properties
Molecular Formula |
C20H16N4O4S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)iminomethyl]-1-(3-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16N4O4S/c1-11-4-3-5-12(8-11)24-18(26)14(17(25)23-20(24)27)10-21-19-22-15-7-6-13(28-2)9-16(15)29-19/h3-10,26H,1-2H3,(H,23,25,27)/b21-10+ |
InChI Key |
ZNUNLGIXZBOSRZ-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)/C=N/C3=NC4=C(S3)C=C(C=C4)OC)O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=NC3=NC4=C(S3)C=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 5-substituted pyrimidinetriones typically involves a Knoevenagel condensation between a barbituric acid derivative and an aldehyde or an imine intermediate. For this compound, the key step involves the formation of the methylene bridge connecting the pyrimidinetrione core to the amino-benzothiazolyl substituent.
Stepwise Synthesis Approach
Synthesis of 1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione:
- Starting from barbituric acid, the N1 position is selectively alkylated or arylated with 3-methylphenyl substituent using appropriate aryl halides under basic conditions or via transition-metal catalysis.
- This step yields the 1-(3-methylphenyl) substituted pyrimidinetrione intermediate.
Preparation of 6-methoxy-1,3-benzothiazol-2-yl amine:
- The benzothiazole ring system is constructed by cyclization of 2-aminothiophenol derivatives with appropriate methoxy-substituted precursors.
- Amination at the 2-position yields the 6-methoxy-1,3-benzothiazol-2-yl amine.
Formation of the methylene bridge:
- The amino group of the benzothiazolyl amine is reacted with the aldehyde form of the pyrimidinetrione derivative or via direct condensation with the 5-position of the pyrimidinetrione.
- This condensation forms the Schiff base or imine linkage, resulting in the 5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylene} substitution.
Purification and characterization:
- The final compound is purified by recrystallization or chromatographic techniques.
- Characterization is done by NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Yields
| Step | Reaction Type | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N1-Arylation of barbituric acid | Base (e.g., K2CO3), solvent (DMF), 80-100 °C | 70-85 | Use of aryl halides or boronic acids |
| 2 | Benzothiazole ring formation | Cyclization under acidic or basic catalysis | 60-75 | Methoxy group introduced via substituted precursors |
| 3 | Knoevenagel condensation | Reflux in ethanol or acetic acid, catalytic acid/base | 65-80 | Water removal facilitates imine formation |
| 4 | Purification | Recrystallization or chromatography | - | Yields depend on purity and scale |
Research Results and Literature Perspectives
According to patent US6355641B1, compounds with similar benzothiazolyl and pyrimidinetrione frameworks have been synthesized as alpha 1B-receptor antagonists using aryl-substituted pyrimidinetriones and benzothiazolyl amines under condensation conditions.
The condensation step is critical and often optimized by controlling solvent polarity and reaction time to maximize yield and minimize side products such as polymerization or hydrolysis.
Spectral data from analogous compounds confirm the formation of the methylene imine linkage by characteristic shifts in proton NMR (around 7-8 ppm for the methylene proton) and IR absorption bands (C=N stretch near 1600 cm^-1).
The methoxy substitution on the benzothiazole ring enhances solubility and may influence biological activity, as noted in related benzothiazole derivatives.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Precursors | Reaction Type | Key Parameters | Outcome |
|---|---|---|---|---|
| N1-Substitution of pyrimidinetrione | Barbituric acid, 3-methylphenyl halide | N-arylation | Base, DMF, 80-100 °C | 1-(3-methylphenyl)pyrimidinetrione |
| Benzothiazole amine synthesis | 2-aminothiophenol derivatives, methoxy precursors | Cyclization | Acid/base catalysis, heat | 6-methoxy-1,3-benzothiazol-2-yl amine |
| Knoevenagel condensation to form methylene | Pyrimidinetrione derivative, benzothiazolyl amine | Condensation (imine formation) | Reflux in ethanol/acetic acid, acid/base catalyst | Target compound |
| Purification | Solvents for recrystallization or chromatography | Purification | Temperature control, solvent choice | Pure final compound |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties, such as fluorescence or electroluminescence.
Mechanism of Action
The mechanism of action of 5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Core Flexibility: The pyrimidinetrione core (as in the target compound) is less common in the evidence compared to thiazolo[3,2-a]pyrimidine (e.g., 11a ) or thiazolidinone (e.g., IIIc ). Pyrimidinediones (e.g., ) are structurally closer but lack the trione functionality.
Substituent Impact :
- The 6-methoxybenzothiazole group in the target compound is unique; analogs like use ethoxy instead, which may alter solubility and binding interactions.
- Fluorophenyl () and chlorophenyl () substituents demonstrate how halogenation influences electronic properties compared to the target’s 3-methylphenyl group.
Synthetic Yields : Compounds like 11a and IIIc achieve moderate-to-high yields (68–84%) via condensation reactions, suggesting similar synthetic feasibility for the target compound.
Spectroscopic and Physical Properties
- IR Spectroscopy : CN stretches (~2220 cm⁻¹) are consistent in nitrile-containing analogs (e.g., 11a ), while the target’s trione carbonyls would likely show strong absorptions near 1700 cm⁻¹.
- NMR Trends : Methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.5–8.0 ppm) align across analogs , though the target’s benzothiazole protons may resonate downfield due to electron-withdrawing effects.
Biological Activity
The compound 5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a derivative of benzothiazole and pyrimidine known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure
The molecular formula of the compound is . Its structure incorporates a benzothiazole moiety which is crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds containing benzothiazole and pyrimidine derivatives. These include:
- Anticancer Activity : Compounds similar to this pyrimidinetrione have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : The benzothiazole component contributes to anti-inflammatory properties.
- Antimicrobial Properties : Several derivatives exhibit significant antibacterial and antifungal activities.
Synthesis
The synthesis of the compound involves several chemical reactions, typically starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate thiourea derivatives.
- Pyrimidinetrione Formation : The introduction of the pyrimidine ring is performed via condensation reactions with suitable aldehydes and amines.
Antitumor Activity
A study evaluated the anticancer potential of various benzothiazole derivatives against human cancer cell lines. The compound demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) and breast cancer cell lines. The IC50 values for these activities were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| NSCLC | 5.93 |
| Breast Cancer | 6.0 |
| Colon Cancer | 5.89 |
These results indicate that modifications to the benzothiazole structure can enhance anticancer activity significantly .
Anti-inflammatory Activity
The compound was also tested for its anti-inflammatory properties using in vitro models. It exhibited a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy was assessed against a range of bacterial strains. The compound showed notable activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging between 50 μg/mL to 100 μg/mL .
Case Studies
- Case Study on Anticancer Activity : In a study involving the treatment of NSCLC cells with the compound, researchers observed a significant reduction in cell viability after 48 hours of exposure compared to control groups. This suggests that the compound could be developed into a therapeutic agent for lung cancer treatment.
- Case Study on Anti-inflammatory Effects : Another study investigated the impact of the compound on inflammatory markers in a mouse model of arthritis. Results indicated that administration of the compound led to reduced swelling and inflammation in affected joints .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and alkylation. For example:
Cyclocondensation : Reacting a benzothiazole derivative (e.g., 6-methoxy-1,3-benzothiazol-2-amine) with a pyrimidinetrione precursor under acidic conditions (e.g., POCl₃) to form the core structure .
Functionalization : Introducing the 3-methylphenyl group via nucleophilic substitution or coupling reactions. Palladium or copper catalysts in solvents like DMF or toluene are often used to optimize yields .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) ensures purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm substituent positions and integration ratios (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the benzothiazole ring) .
- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) assesses purity (>95% threshold) .
Q. What experimental protocols are recommended to evaluate its stability under varying conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition temperatures .
- Photostability : Expose solid/liquid samples to UV light (λ = 365 nm) for 48 hours; monitor degradation via HPLC .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; quantify remaining compound using LC-MS .
Q. Which preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzothiazole (e.g., replacing methoxy with ethoxy) or pyrimidinetrione (e.g., altering the 3-methylphenyl group) moieties .
- Biological Profiling : Compare IC₅₀/MIC values across analogs to identify critical substituents. For example, bulky aryl groups may enhance kinase inhibition but reduce solubility .
- Statistical Modeling : Use QSAR models (e.g., CoMFA or machine learning) to correlate structural descriptors with activity .
Q. What computational approaches predict its binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and guide lead optimization .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ ranges) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., cell culture media, bacterial inoculum size) to minimize variability .
- Structural Confounding Factors : Compare substituent effects (e.g., nitro vs. methoxy groups) that may differentially influence activity .
Q. What strategies improve synthetic yield and scalability for this compound?
- Methodological Answer :
- Catalyst Optimization : Screen Pd/Cu ratios in coupling reactions to enhance efficiency (e.g., 5 mol% Pd(PPh₃)₄ in DMF at 80°C) .
- Solvent Engineering : Replace toluene with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Notes
- Data Contradictions : Discrepancies in bioactivity may arise from assay conditions (e.g., pH, temperature) or impurities in synthesized batches .
- Advanced Characterization : Consider X-ray crystallography for absolute stereochemical confirmation .
- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
